molecular formula C20H23N5O2S B2525232 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2-methylphenyl)acetamide CAS No. 1040652-64-9

2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2-methylphenyl)acetamide

Katalognummer: B2525232
CAS-Nummer: 1040652-64-9
Molekulargewicht: 397.5
InChI-Schlüssel: UHZZQEVWKUXOLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[6-(Cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2-methylphenyl)acetamide is a synthetic heterocyclic compound featuring a 1,2,4-triazolo[4,3-b]pyridazine core fused with a cyclohexylsulfanyl group at position 6 and an N-(2-methylphenyl)acetamide substituent at position 2 (Figure 1). The cyclohexylsulfanyl moiety introduces lipophilicity, which may enhance membrane permeability, while the acetamide group is a common pharmacophore in drug design, often contributing to target binding via hydrogen bonding .

Characterization would employ ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm structural integrity .

Eigenschaften

IUPAC Name

2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c1-14-7-5-6-10-16(14)21-18(26)13-24-20(27)25-17(22-24)11-12-19(23-25)28-15-8-3-2-4-9-15/h5-7,10-12,15H,2-4,8-9,13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZZQEVWKUXOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2-methylphenyl)acetamide involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the cyclohexylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the triazolopyridazine core can be reduced to form alcohols.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds similar to 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2-methylphenyl)acetamide exhibit significant anticancer properties. For instance, derivatives of triazolopyridazines have been evaluated for their antiproliferative effects against various cancer cell lines. In vitro studies suggest that these compounds can inhibit cell proliferation by inducing apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Anti-inflammatory Properties

In silico molecular docking studies have shown that similar triazolopyridazine compounds may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases . The anti-inflammatory activity is primarily attributed to the ability of these compounds to modulate inflammatory pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2-methylphenyl)acetamide . Variations in substituents on the triazolopyridazine core can significantly influence biological activity. For example:

SubstituentBiological ActivityReference
CyclohexylsulfanylEnhanced anticancer activity
MethylphenylIncreased anti-inflammatory potential

Potential Therapeutic Uses

The promising biological activities of 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2-methylphenyl)acetamide suggest several therapeutic applications:

  • Cancer Treatment : Due to its anticancer properties, it could be developed into a novel chemotherapeutic agent.
  • Anti-inflammatory Drugs : Its potential as a 5-LOX inhibitor positions it as a candidate for treating chronic inflammatory conditions such as arthritis or asthma.

Case Study 1: Anticancer Efficacy

A study evaluating the antiproliferative effects of triazolopyridazine derivatives demonstrated that compounds with similar structures to 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2-methylphenyl)acetamide showed IC50 values ranging from 1.9 to 7.52 μg/mL against human cancer cell lines HCT116 and MCF7 . These findings underscore the compound's potential for further development in oncological therapies.

Case Study 2: Inflammatory Response Modulation

In another investigation focusing on anti-inflammatory properties, docking studies revealed that related compounds could effectively inhibit 5-lipoxygenase activity. These findings suggest that modifications to the triazolopyridazine structure may enhance its therapeutic profile against inflammation .

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the observed pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide ()

  • Core Structure: 1,2,4-Triazolo[4,3-a]pyrazine fused with a phenoxy-acetamide group.
  • Key Differences: The pyrazine ring (two adjacent nitrogen atoms) contrasts with the pyridazine ring (two nitrogen atoms in para positions) in the target compound. The phenoxy-acetamide substituent differs from the N-(2-methylphenyl)acetamide group.
  • Synthesis : Prepared via coupling of 6-(4-hydroxyphenyl)-derivatives with 2-chloroacetamide, yielding 51% .
  • Bioactivity: Not specified, but triazolo-pyrazines are explored for CNS activity.

Benzo[b][1,4]oxazin Derivatives ()

  • Core Structure : 1,2,4-Oxadiazole-linked pyrimidin-4-yl-benzo[b][1,4]oxazin.
  • Key Differences : Lacks the triazolo-pyridazine system but shares acetamide-like linkages.
  • Characterization : Relied on ¹H NMR and IR, consistent with standard practices for heterocycles .

Functional Group Analogues

Oxozolpidem ()

  • Core Structure : Imidazo[1,2-a]pyridine with acetamide and methylphenyl groups.
  • Key Differences : The imidazo-pyridine scaffold is less nitrogen-dense than triazolo-pyridazine.

N-(3-{3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl}phenyl)acetamide ()

  • Core Structure : Pyrido[4,3-d]pyrimidine with acetamide and halogenated aryl groups.
  • Key Differences : The pyrido-pyrimidine core contrasts with triazolo-pyridazine but shares acetamide pharmacophores.
  • Bioactivity : Likely targets kinase pathways due to structural similarity to kinase inhibitors .

Comparative Analysis of Key Properties

Property Target Compound 2-(4-(8-Amino-3-oxo-2-phenyl...)acetamide Oxozolpidem Benzo[b][1,4]oxazin Derivative
Core Heterocycle Triazolo[4,3-b]pyridazine Triazolo[4,3-a]pyrazine Imidazo[1,2-a]pyridine Benzo[b][1,4]oxazin
Substituents Cyclohexylsulfanyl, N-(2-methylphenyl)acetamide Phenoxy-acetamide Methylphenyl, acetamide Pyrimidinyl, oxadiazole
Synthesis Yield Not reported 51% Not reported High (method-dependent)
Characterization ¹H NMR, IR, MS (inferred) ¹H NMR, MP Not detailed ¹H NMR, IR, MS
Potential Activity Kinase inhibition, anticancer CNS modulation Sedative Undisclosed

Research Implications and Limitations

However, insights from analogous compounds suggest:

  • Synthetic Challenges : Lower yields in triazolo systems (e.g., 51% in ) may reflect steric or electronic hurdles during cyclization .

Limitations include the absence of direct data on the target compound’s synthesis, bioactivity, or environmental impact. Future work should prioritize experimental validation of these parameters.

Biologische Aktivität

The compound 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2-methylphenyl)acetamide is a complex organic molecule belonging to the class of triazolopyridazine derivatives. This class has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antibacterial and anticancer agent. This article reviews the biological activity of this compound based on existing literature and research findings.

  • Molecular Formula : C21H25N5O2S
  • Molecular Weight : 411.52 g/mol
  • IUPAC Name : 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2-methylphenyl)acetamide
  • CAS Number : Not specified in the sources

Biological Activity Overview

Research indicates that compounds within the triazolopyridazine class exhibit a range of biological activities:

  • Antibacterial Activity :
    • Triazolo derivatives are known for their antibacterial properties against various pathogens. A study highlighted that certain triazolo derivatives showed significant activity against Gram-positive and Gram-negative bacteria .
    • The specific compound under review has not been extensively tested for antibacterial activity in published literature; however, its structural analogs have shown promising results.
  • Anticancer Activity :
    • The potential anticancer properties of triazolo derivatives have been explored in various studies. For example, derivatives similar to the compound have demonstrated significant cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 0.15 μM to 2.85 μM .
    • The mechanisms observed include induction of apoptosis and cell cycle arrest in cancer cells, which are critical pathways for anticancer drug efficacy .

Research Findings and Case Studies

Recent studies have elucidated the biological activities of triazolo derivatives:

Table 1: IC50 Values of Triazolo Derivatives Against Cancer Cell Lines

CompoundCancer Cell LineIC50 (μM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74

The above data illustrates that compounds with similar structures to **2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2-methylphenyl)acetamide exhibit promising anticancer activity.

The exact mechanism of action for this specific compound remains largely unexplored in available literature; however, similar compounds have been shown to interact with key cellular pathways:

  • c-Met Kinase Inhibition : Some triazolo derivatives act as inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis .
  • Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms including mitochondrial dysfunction and activation of caspases .

Q & A

Q. What in vitro models best evaluate target engagement and off-target effects?

  • Kinase profiling panels (e.g., Eurofins) screen selectivity across 100+ kinases. Concurrent hERG channel assays (patch-clamp) assess cardiac toxicity risks. For example, IC50 >10 µM for hERG indicates low arrhythmia potential .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.